molecular formula C6H14N2O B13154728 (3S,4S)-3-(Methylamino)piperidin-4-ol

(3S,4S)-3-(Methylamino)piperidin-4-ol

Cat. No.: B13154728
M. Wt: 130.19 g/mol
InChI Key: YAAXAUZOVHACQT-WDSKDSINSA-N
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Description

(3S,4S)-3-(Methylamino)piperidin-4-ol is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3S,4S)-3-(Methylamino)piperidin-4-ol is a chiral compound belonging to the piperidine class, characterized by a methylamino group at the third position and a hydroxyl group at the fourth position. Its unique stereochemistry and functional groups confer distinct biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₇H₁₅N₂O
  • Molecular Weight : 141.21 g/mol

The presence of the methylamino group allows for significant interactions with various biological targets, influencing its pharmacological properties.

Research indicates that this compound acts primarily as an enzyme inhibitor and may interact with neurotransmitter receptors , particularly those involved in mood regulation and cognition. The methylamino group facilitates hydrogen bonding and electrostatic interactions, crucial for binding to specific receptors or enzymes, which can lead to diverse biological effects.

Enzyme Inhibition

Studies have shown that this compound exhibits potential as an inhibitor of various enzymes. For instance, it has been evaluated for its ability to inhibit enzymes involved in neurotransmitter metabolism, which could have implications for treating mood disorders and cognitive dysfunctions.

Receptor Interaction

The compound has demonstrated the capability to modulate receptor activities. Its interactions with neurotransmitter receptors suggest potential applications in psychiatric and neurological disorders. The specific stereochemistry of this compound enhances its binding affinity and selectivity towards these receptors compared to its analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameKey Differences
(3S,4S)-3-(Dimethylamino)piperidin-4-olContains a dimethylamino group instead of methylamino.
(3S,4S)-3-(Diethylamino)piperidin-4-olFeatures a diethylamino group; may exhibit different pharmacological properties.
(3S,4S)-3-(Ethylamino)piperidin-4-olContains an ethylamino group; structural variations influence activity.
(3S,4S)-3-(Aminopropyl)piperidin-4-olHas an aminopropyl substituent; alters binding characteristics.

This table highlights how variations in functional groups can lead to significant differences in biological activity and receptor interactions.

Case Studies and Experimental Research

Several studies have explored the biological effects of this compound:

  • Neurotransmitter Modulation : Research indicates that this compound can influence serotonin and dopamine pathways, potentially offering therapeutic benefits for depression and anxiety disorders.
  • Cancer Research : Some studies have investigated its role in inhibiting cancer cell proliferation through enzyme inhibition mechanisms, suggesting potential applications in oncology .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3S,4S)-3-(methylamino)piperidin-4-ol

InChI

InChI=1S/C6H14N2O/c1-7-5-4-8-3-2-6(5)9/h5-9H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

YAAXAUZOVHACQT-WDSKDSINSA-N

Isomeric SMILES

CN[C@H]1CNCC[C@@H]1O

Canonical SMILES

CNC1CNCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.